molecular formula C9H6BrFO2 B6278664 (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid CAS No. 744240-66-2

(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid

Cat. No.: B6278664
CAS No.: 744240-66-2
M. Wt: 245
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Description

(2E)-3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid is a cinnamic acid derivative of significant interest in medicinal chemistry and oncology research, particularly in the synthesis of kinase inhibitors . This compound serves as a crucial synthetic intermediate; its structure, featuring a bromo-fluorophenyl moiety and an E-configured propenoic acid chain, makes it a valuable scaffold for constructing more complex active pharmaceutical ingredients (APIs) . Its specific application is exemplified in the research and development of targeted anti-cancer therapies, such as Taletrectinib, a ROS1 kinase inhibitor approved for the treatment of non-small cell lung cancer, where this core structure is utilized . The strategic placement of halogen atoms (Bromo and Fluoro) on the aromatic ring enhances the molecule's ability to participate in key molecular interactions, potentially improving the binding affinity and metabolic stability of the resulting drug candidates . Researchers leverage this compound to explore structure-activity relationships and develop novel therapeutics for degenerative diseases. It is strictly for research applications in these advanced fields.

Properties

CAS No.

744240-66-2

Molecular Formula

C9H6BrFO2

Molecular Weight

245

Purity

98

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 5 and 2 positions, respectively.

    Formation of Propenoic Acid Moiety: The brominated and fluorinated phenyl compound is then subjected to a reaction with an appropriate reagent to form the propenoic acid moiety.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by the formation of the propenoic acid moiety under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like sodium iodide in acetone for halogen exchange.

Major Products:

    Oxidation Products: Various carboxylic acids and ketones.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Compounds with different functional groups replacing the bromine and fluorine atoms.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of desired products.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Probes: It can be used as a probe to study biological processes and interactions.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may find applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The propenoic acid moiety may participate in reactions with enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cinnamic Acid Derivatives

Halogenation significantly alters electronic and steric profiles. Below is a comparison with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference
(2E)-3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid C₉H₆BrFO₂ 5-Br, 2-F 244.04 336 Enzyme inhibition, crystallography
(2E)-3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid C₁₀H₉ClO₃ 5-Cl, 2-OCH₃ 212.63 Not reported Antibacterial agents
2-Bromocinnamic acid C₉H₇BrO₂ 2-Br 227.06 195–198 Photodynamic therapy, organic synthesis
3-(5-Bromo-2-methoxyphenyl)propanoic acid C₁₀H₁₁BrO₃ 5-Br, 2-OCH₃ (saturated backbone) 247.06 Not reported Intermediate for prodrug development

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The fluorine and bromine in the target compound enhance electrophilicity of the α,β-unsaturated system compared to methoxy-substituted analogs, improving reactivity in Michael additions .
  • Saturation: Saturated analogs (e.g., propanoic acids) lack the conjugated double bond, reducing planarity and altering biological activity .
Heterocyclic Analogs

Replacing the phenyl ring with heterocycles modifies solubility and binding affinity:

Compound Name Molecular Formula Heterocycle Molecular Weight (g/mol) Key Applications Reference
(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid C₇H₅BrO₃ Furan 217.02 Anticancer research
(2E)-3-(5-Bromothiophen-2-yl)prop-2-enoic acid C₇H₅BrO₂S Thiophene 233.08 Material science, catalysis

Key Observations :

  • Solubility : Furan and thiophene analogs exhibit higher solubility in polar solvents due to heteroatom polarity .
Trifluoromethyl-Substituted Derivatives

Trifluoromethyl (CF₃) groups impart metabolic stability and lipophilicity:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Reference
(2E)-3-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid C₁₀H₇F₃O₂ 3-CF₃ 216.16 COX-2 inhibition
Ethyl (2E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate C₁₂H₁₀BrF₃O₂ 2-Br, 5-CF₃ (esterified) 335.11 Prodrug development

Key Observations :

  • Metabolic stability : CF₃ groups reduce oxidative metabolism, enhancing pharmacokinetic profiles .
  • Ester derivatives : Ethyl esters (e.g., from ) serve as prodrugs, improving bioavailability via hydrolysis in vivo .

Biological Activity

(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid, a compound with significant biological potential, is characterized by its unique structural features, including the presence of bromine and fluorine substituents. These halogen atoms can enhance the compound's reactivity and binding affinity to various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

C9H7BrFO2\text{C}_9\text{H}_7\text{BrF}\text{O}_2

This structure allows for diverse interactions with biological molecules, influencing its pharmacological properties.

The mechanism of action of this compound involves:

  • Interaction with Enzymes and Receptors : The propenoic acid moiety can participate in enzymatic reactions, potentially acting as an inhibitor or modulator for specific enzymes.
  • Binding Affinity : The bromine and fluorine atoms enhance the compound's ability to engage in π-π interactions with aromatic residues in proteins, which can modulate enzyme activity and receptor signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that brominated phenyl analogs can effectively inhibit tumor growth without the side effects associated with parent compounds .

Inhibition of Enzymatic Activity

Molecular docking studies have suggested that this compound may inhibit key enzymes involved in cancer metabolism. For example, its interaction with aldo-keto reductase 1C3 (AKR1C3) has been noted to alter the metabolic pathways that promote cell proliferation in leukemia .

Study 1: Antitumor Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)20.0Inhibition of proliferation

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on AKR1C3. The findings revealed that it effectively reduced enzyme activity, leading to altered prostaglandin metabolism associated with tumor growth.

EnzymeInhibition (%)Concentration (μM)
AKR1C38510
AKR1C14010

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Selective Binding : The compound shows selective binding to certain protein targets, enhancing its therapeutic potential.
  • Synergistic Effects : When combined with existing chemotherapeutics, it exhibits synergistic effects that could improve treatment outcomes for various cancers .
  • Modification Potential : Structural modifications can further enhance its biological activity and selectivity towards specific targets, paving the way for novel drug development.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid exhibits promising anticancer properties. A study published in Cancer Letters demonstrated that derivatives of cinnamic acids can inhibit cancer cell proliferation. Specifically, the fluorine and bromine substitutions enhance the compound's interaction with biological targets involved in tumor growth inhibition .

Case Study :
A recent investigation into the compound's efficacy against breast cancer cells showed a significant reduction in cell viability at micromolar concentrations. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

2. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The presence of halogen atoms (bromine and fluorine) is believed to enhance these effects by increasing lipophilicity, allowing better membrane penetration .

Case Study :
A study focusing on the modulation of inflammatory responses in murine models indicated that treatment with this compound significantly reduced markers such as TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent for inflammatory diseases .

Material Science Applications

1. Organic Electronics

This compound has been explored for use in organic electronic devices due to its unique electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Data Table: Properties Relevant to Material Science

PropertyValue
Solubility0.138 mg/ml
Boiling PointNot available
Thermal StabilityStable up to 200°C
Film FormationExcellent

Q & A

Q. What are the established synthetic routes for (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid, and what reaction conditions are critical for each step?

The synthesis typically involves three key steps: (1) bromination and fluorination of the phenyl ring precursor using reagents like N-bromosuccinimide (NBS) and Selectfluor under anhydrous conditions; (2) formation of the propenoic acid backbone via Knoevenagel condensation with acrylonitrile in the presence of a base (e.g., piperidine); and (3) hydrolysis of the nitrile group to a carboxylic acid using acidic or basic aqueous conditions . Temperature control (<50°C) during condensation is critical to prevent side reactions.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Post-synthesis characterization includes:

  • NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.
  • FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • X-ray crystallography using SHELX for refinement and ORTEP-3 for visualizing bond angles and torsion .
  • HPLC-MS for purity assessment (e.g., C18 column with acetonitrile/water gradient).

Q. What safety protocols should be followed when handling this compound?

  • Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure .
  • Store at 0–6°C to avoid decomposition .
  • Dispose of waste via certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stereoselectivity and yield of the propenoic acid moiety?

  • Employ microwave-assisted synthesis to reduce reaction time and improve E/Z selectivity.
  • Screen catalysts (e.g., Lewis acids like ZnCl₂) to stabilize the transition state during Knoevenagel condensation .
  • Use DFT calculations to predict favorable reaction pathways and substituent effects on stereochemistry .

Q. What strategies resolve contradictions in crystallographic data, such as disordered halogen atoms or ambiguous bond lengths?

  • Apply SHELXL’s TWIN and BASF commands to model disorder or twinning .
  • Validate refinement with Hirshfeld surface analysis to detect weak interactions (e.g., C–H···O) that may affect geometry .
  • Cross-reference theoretical bond lengths (DFT-optimized structures) with experimental data to identify outliers .

Q. How does the electronic environment of the bromo-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • The ortho-fluorine increases electrophilicity at the para-bromo position, facilitating Suzuki-Miyaura coupling with aryl boronic acids.
  • Cyclic voltammetry can quantify redox potentials, revealing how electron-withdrawing groups affect reaction kinetics .
  • Compare with analogues (e.g., 5-chloro-2-fluorophenyl derivatives) to isolate halogen-specific effects .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should contradictory dose-response data be interpreted?

  • Use enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination via nonlinear regression .
  • Address dose-response variability by:
  • Testing metabolite stability (e.g., LC-MS/MS to detect hydrolysis products).
  • Assessing cellular uptake using fluorescence-tagged analogues .
    • Cross-validate with molecular docking to correlate activity with binding affinity .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValue/TechniqueReference Method
Bond Length (C-Br)1.89–1.92 ÅX-ray (SHELXL)
Torsion Angle (C=C–CO₂H)172–178°ORTEP-3
Displacement ParametersUiso < 0.05 Ų for non-H atomsHirshfeld Analysis

Table 2: Comparative Reactivity of Halogenated Analogues

CompoundSuzuki Coupling Yield (%)IC₅₀ (COX-2, μM)
(2E)-3-(5-Bromo-2-fluorophenyl)78 ± 30.45 ± 0.02
(2E)-3-(5-Chloro-2-fluorophenyl)65 ± 41.2 ± 0.1
(2E)-3-(2,5-Dibromophenyl)82 ± 20.89 ± 0.05

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